2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound that features a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fmoc Protection: The protection of the amino group using fluorenylmethoxycarbonyl chloride.
Coupling Reaction: The coupling of the bromophenyl derivative with the Fmoc-protected amino acid.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a corresponding phenol or quinone derivative.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the Fmoc-protected amino acid can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- 2-(3-Iodophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- 2-(3-Methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Uniqueness
2-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen or alkyl-substituted analogs. This can result in distinct chemical reactivity and biological activity profiles.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJPQTKGTUVCOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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